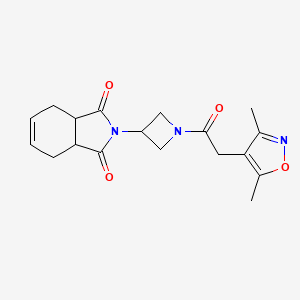
(4-氰基-3-环丙基苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(4-Cyano-3-cyclopropylphenyl)boronic acid” is a type of boronic acid . It is not intended for human or veterinary use and is used for research purposes only . It has a molecular formula of C10H10BNO2 and a molecular weight of 187.01.
Synthesis Analysis
Boronic acids, including “(4-Cyano-3-cyclopropylphenyl)boronic acid”, are often used as intermediates in the synthesis of various compounds . They are particularly useful in Suzuki-Miyaura coupling reactions .Molecular Structure Analysis
The molecular structure of “(4-Cyano-3-cyclopropylphenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further substituted with a cyano group and a cyclopropyl group.Chemical Reactions Analysis
Boronic acids, including “(4-Cyano-3-cyclopropylphenyl)boronic acid”, are known for their ability to undergo reversible click reactions . These reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .科学研究应用
Homogeneous Assays:
Conclusion
“(4-Cyano-3-cyclopropylphenyl)boronic acid” finds applications across diverse fields, from biosensing to drug delivery. Its unique properties continue to inspire innovative research. For more in-depth reading, consider the review articles mentioned in the references . 🌟
作用机制
Target of Action
The primary target of the compound (4-Cyano-3-cyclopropylphenyl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied carbon–carbon bond-forming reaction .
Mode of Action
The (4-Cyano-3-cyclopropylphenyl)boronic acid interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to the transition metal catalyst .
Biochemical Pathways
The (4-Cyano-3-cyclopropylphenyl)boronic acid affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of many organic compounds .
Pharmacokinetics
It is known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.
Result of Action
The result of the action of (4-Cyano-3-cyclopropylphenyl)boronic acid is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and materials for various industries .
Action Environment
The action of (4-Cyano-3-cyclopropylphenyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which this compound plays a key role, is known for its mild and functional group tolerant reaction conditions . This means that the reaction can proceed in a variety of environments, making (4-Cyano-3-cyclopropylphenyl)boronic acid a versatile reagent in organic synthesis .
安全和危害
未来方向
Boronic acids, including “(4-Cyano-3-cyclopropylphenyl)boronic acid”, are increasingly being utilized in diverse areas of research . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future of boronic acid research lies in further exploring these applications and developing new chemistries using boron .
属性
IUPAC Name |
(4-cyano-3-cyclopropylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c12-6-8-3-4-9(11(13)14)5-10(8)7-1-2-7/h3-5,7,13-14H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNXVYNJBSXPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C#N)C2CC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[4-(4-ethoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2614559.png)
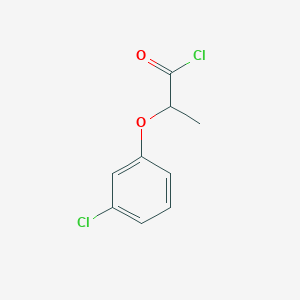
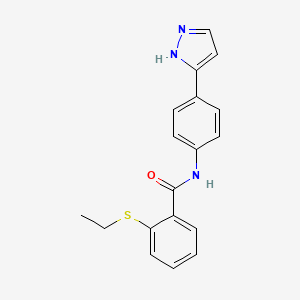

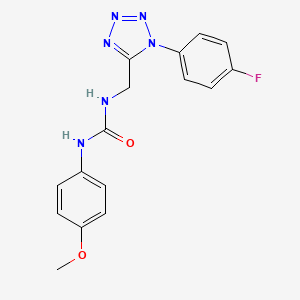
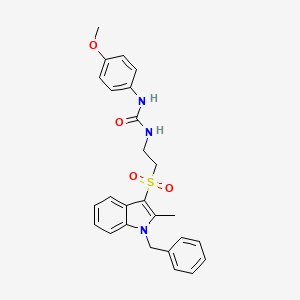
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2614570.png)
![4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzaldehyde](/img/structure/B2614571.png)
![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2614573.png)
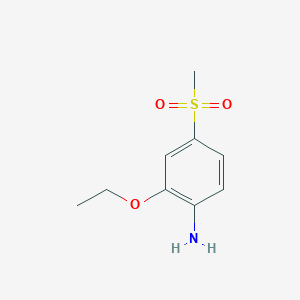
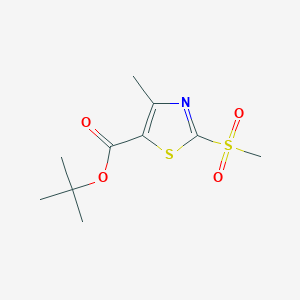
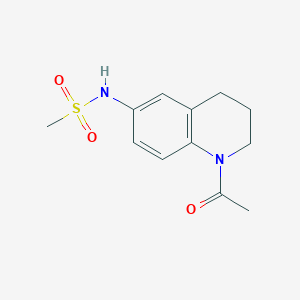
![9-(3-chloro-4-methylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2614581.png)
